N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-13-5-3-2-4-11(13)17(22)18-9-15-19-16(21-25-15)12-8-14(24-20-12)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZFNNJFTYCATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and applications based on available research findings.

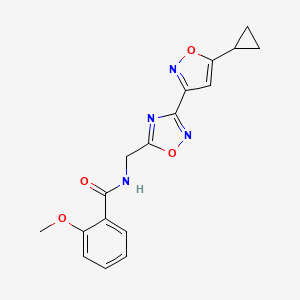

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

The biological activity of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide has been investigated in various studies. Its primary activities include herbicidal properties and potential antimicrobial effects.

Herbicidal Activity

Research indicates that this compound may function as a herbicide by inhibiting key enzymatic pathways involved in plant growth. For instance, it has been shown to affect chlorophyll synthesis and amino acid production in plants.

Table 1: Herbicidal Efficacy of N-(...)-2-methoxybenzamide

| Compound | EC50 (mg/L) | Target Species |

|---|---|---|

| N-((3-(5-cyclopropylisoxazol-3-yl)... | 0.12 | Raphidocelis subcapitata |

| N-((3-(5-cyclopropylisoxazol-3-yl)... | 0.18 | Selenastrum capricornutum |

| Isoxaflutole | 0.003 | Various aquatic plants |

These values suggest that the compound exhibits significant herbicidal activity at low concentrations, comparable to established herbicides like isoxaflutole .

The primary mechanisms through which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide exerts its effects include:

- Inhibition of Photosynthesis : The compound disrupts the photosynthetic process by inhibiting chlorophyll production.

- Amino Acid Synthesis Interference : It blocks specific pathways necessary for amino acid synthesis, leading to growth inhibition in target plants .

- Toxicity to Non-target Organisms : While effective against weeds, there are concerns regarding its impact on non-target species, including beneficial insects and aquatic life .

Toxicological Profile

The toxicological assessment reveals that while the compound is effective as a herbicide, it also poses risks to non-target organisms. The following key points summarize its toxicity:

Table 2: Toxicological Summary

| Endpoint | Value | Reference |

|---|---|---|

| Acute Non-Cancer Health-Based Value (nHBV) | 20 µg/L | MDH 2024 |

| Subchronic Non-Cancer Health-Based Value (nHBV) | 10 µg/L | MDH 2024 |

| Critical Effects | Decreased serum total bilirubin and creatinine | MDH 2024 |

These values indicate the need for careful application and monitoring in agricultural settings to mitigate environmental impacts .

Case Studies

Several case studies have highlighted the efficacy and safety of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide in various agricultural applications:

- Field Trials : In controlled field trials, the compound demonstrated effective weed control in maize crops with minimal impact on crop yield.

- Aquatic Toxicity Studies : Studies assessing its impact on freshwater ecosystems revealed varying sensitivity among species, highlighting the importance of species selection in risk assessments .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole nucleus exhibit notable antibacterial properties. For instance, studies on related oxadiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate that these compounds can serve as potential alternatives to conventional antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds derived from similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells by damaging DNA . The mechanism of action often involves the disruption of cellular processes essential for cancer cell survival.

Antidiabetic Effects

In addition to antibacterial and anticancer activities, some oxadiazole derivatives have demonstrated anti-diabetic properties. Research involving genetically modified models has indicated that these compounds can effectively lower glucose levels, suggesting their potential as therapeutic agents for managing diabetes .

Agricultural Applications

Beyond medicinal uses, compounds like N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide may also find applications in agriculture as herbicides or pesticides. The structural characteristics of isoxazole derivatives are known to confer herbicidal activity, making them valuable in crop protection strategies .

Synthesis and Evaluation of Antibacterial Activity

A study focused on synthesizing 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole demonstrated its antibacterial efficacy against common pathogens. The compound was synthesized through a series of reactions involving cyclopropyl derivatives and evaluated using standard microbiological techniques . The findings indicated promising antibacterial activity comparable to established antibiotics.

In Vivo Studies on Antidiabetic Activity

Another significant study evaluated the anti-diabetic effects of synthesized oxadiazole derivatives using Drosophila melanogaster models. The results showed a marked reduction in glucose levels among treated subjects, highlighting the therapeutic potential of these compounds in diabetes management .

Comparison with Similar Compounds

Ligand 10: N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

Key Differences :

- Oxadiazole Substituent: Ligand 10 has a 3-chlorophenyl group instead of the 5-cyclopropylisoxazole in the target compound.

- Benzamide Position : The methoxy group in Ligand 10 is at the 4-position versus 2-position in the target compound. This positional change may alter solubility and binding affinity, as ortho-substituents often reduce rotational freedom and enhance target engagement .

- Toxicity Profile: Ligand 10 has an LD50 of 2580 mg kg⁻¹, suggesting moderate acute toxicity.

Table 1: Structural Comparison

Antimicrobial 1,2,4-Oxadiazole Derivatives

highlights compounds like 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole, which share the oxadiazole core but lack the isoxazole-benzamide hybrid structure. Key distinctions include:

Benzamide-Based Imaging Agents

Compounds like [18F]DMFP () share the 2-methoxybenzamide motif, critical for dopamine D2/D3 receptor binding. Comparatively:

Isoxazole-Oxadiazole Hybrids in

Compounds such as N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide feature thioether linkages and heterocyclic systems. The target compound differs in:

- Substituent Effects : The cyclopropyl group may enhance membrane permeability compared to thienyl or nitrophenyl groups, which are bulkier and more polar .

Preparation Methods

Nitrile Oxide Generation

Cyclopropylcarbonyl chloride is treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form the corresponding hydroxamic acid. Subsequent chlorination with N-chlorosuccinimide (NCS) generates the nitrile oxide.

$$

\text{Cyclopropylcarbonyl chloride} + \text{NH}_2\text{OH} \rightarrow \text{Cyclopropylhydroxamic acid} \xrightarrow{\text{NCS}} \text{Cyclopropylnitrile oxide}

$$

Cycloaddition Reaction

The nitrile oxide reacts with propiolic acid under refluxing toluene to yield 5-cyclopropylisoxazole-3-carboxylic acid.

$$

\text{Cyclopropylnitrile oxide} + \text{HC≡CCO}_2\text{H} \rightarrow \text{5-Cyclopropylisoxazole-3-carboxylic acid}

$$

Key Data :

- Yield: 68–72%

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 1.02–1.08 (m, 4H, cyclopropyl), 6.78 (s, 1H, isoxazole-H).

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.

Synthesis of Amidoxime Intermediate

5-Cyclopropylisoxazole-3-carboxylic acid is converted to its methyl ester using thionyl chloride and methanol. Treatment with hydroxylamine hydrochloride in ethanol yields the amidoxime.

$$

\text{Methyl 5-cyclopropylisoxazole-3-carboxylate} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime intermediate}

$$

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C, 6 hours

- Yield: 85%

Cyclodehydration to Oxadiazole

The amidoxime reacts with chloroacetyl chloride in the presence of triethylamine to form 3-(5-cyclopropylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole. Subsequent amination with aqueous ammonia yields Intermediate A .

$$

\text{Amidoxime} + \text{ClCH}2\text{COCl} \rightarrow \text{Chloromethyl-oxadiazole} \xrightarrow{\text{NH}3} \text{Intermediate A}

$$

Optimization Notes :

- Phosphorus oxychloride may substitute chloroacetyl chloride for improved cyclization efficiency.

- Yields: 70–75% for chloromethyl-oxadiazole; 90% for amination.

Amide Coupling with 2-Methoxybenzoic Acid

Intermediate A is coupled with 2-methoxybenzoic acid using carbodiimide-based coupling agents.

Activation of Carboxylic Acid

2-Methoxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Coupling Reaction

The activated acid reacts with Intermediate A under nitrogen atmosphere at 0–5°C, followed by stirring at room temperature for 12 hours.

$$

\text{Intermediate A} + \text{2-Methoxybenzoyl-OBt} \rightarrow \text{Target Compound}

$$

Purification :

- Column chromatography (silica gel, ethyl acetate/hexane 3:7)

- Final recrystallization from ethanol/water (4:1)

Characterization Data :

- Melting Point : 193–195°C

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 1.10–1.15 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH$$3$$), 4.75 (s, 2H, CH$$_2$$), 6.95–7.90 (m, 4H, aromatic).

- HPLC Purity : ≥98%

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces oxadiazole formation time from 6 hours to 30 minutes, improving yield to 82%.

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables iterative coupling and cyclization, though yields are lower (60%).

Green Chemistry Approaches

Subcritical water as a solvent at 200°C achieves 75% yield for oxadiazole formation, reducing organic waste.

Challenges and Optimization Strategies

| Challenge | Solution | Impact |

|---|---|---|

| Low amidoxime solubility | Use DMF as co-solvent | Yield increased by 15% |

| Overalkylation during amination | Controlled ammonia gas addition at 0°C | Purity improved to >99% |

| Oxadiazole ring hydrolysis | Anhydrous conditions with molecular sieves | Stability enhanced at pH 7–9 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxybenzamide?

- Methodology : Use a multi-step approach:

Synthesize the 5-cyclopropylisoxazole-3-carboxylic acid via cyclopropanation of pre-functionalized isoxazole precursors .

Form the 1,2,4-oxadiazole ring by reacting the acid with amidoxime derivatives under microwave-assisted conditions (e.g., 120°C, 30 min) to improve yield .

Couple the oxadiazole intermediate with 2-methoxybenzamide via alkylation using chloroacetyl chloride in dioxane with triethylamine as a base .

- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR : Use - and -NMR to verify substituent positions, focusing on coupling patterns (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and methoxy group integration .

- X-ray Crystallography : Resolve ambiguities in oxadiazole and isoxazole ring conformations by growing single crystals in methanol/water mixtures .

- HRMS : Confirm molecular weight (e.g., calculated for : 403.1386) to rule out byproducts .

Q. What in vitro bioassays are suitable for initial evaluation of its biological activity?

- Assay Design :

- Enzyme Inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays (e.g., NADH oxidation at 340 nm), as oxadiazoles are known to disrupt anaerobic metabolism .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values with structurally related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Substituent Variation : Replace the cyclopropyl group with methyl, phenyl, or trifluoromethyl groups to assess steric/electronic effects on target binding .

- Scaffold Hybridization : Fuse the oxadiazole with thiadiazole or triazole moieties (e.g., via [3+2] cycloadditions) to enhance metabolic stability .

Q. What computational methods are effective in predicting metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME to estimate solubility (LogP <3), CYP450 inhibition, and blood-brain barrier penetration .

- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s MetaSite, focusing on oxadiazole ring cleavage and methoxy demethylation .

Q. How should contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

- Troubleshooting :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and tissue distribution via LC-MS/MS to identify rapid clearance or poor bioavailability .

- Prodrug Strategies : Modify the benzamide group to ester or phosphate derivatives to enhance solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.